molecular formula C11H15BrMgO B13419409 Magnesium;3-methylbutoxybenzene;bromide

Magnesium;3-methylbutoxybenzene;bromide

Cat. No.: B13419409
M. Wt: 267.45 g/mol
InChI Key: XGQXZPNCORADFA-UHFFFAOYSA-M
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Description

Magnesium;3-methylbutoxybenzene;bromide is a type of Grignard reagent, which is a class of organomagnesium compounds. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is formed by the reaction of magnesium with 3-methylbutoxybenzene and bromide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;3-methylbutoxybenzene;bromide involves the reaction of magnesium metal with 3-methylbutoxybenzene bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The magnesium inserts itself between the carbon and the bromide, forming the Grignard reagent .

Industrial Production Methods

In an industrial setting, the preparation of Grignard reagents like this compound is scaled up using large reactors equipped with mechanical stirrers and reflux condensers. The process involves the slow addition of 3-methylbutoxybenzene bromide to a suspension of magnesium turnings in anhydrous ether, followed by continuous stirring and heating to ensure complete reaction .

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-methylbutoxybenzene;bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium;3-methylbutoxybenzene;bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Magnesium;3-methylbutoxybenzene;bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms. The magnesium-carbon bond is highly polarized, making the carbon atom a strong nucleophile that can attack electrophilic centers, such as carbonyl groups. This leads to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methylmagnesium bromide
  • Phenylmagnesium bromide
  • Ethylmagnesium bromide

Uniqueness

Magnesium;3-methylbutoxybenzene;bromide is unique due to the presence of the 3-methylbutoxybenzene group, which provides specific reactivity and selectivity in organic synthesis. This makes it particularly useful in the synthesis of certain complex molecules that require precise control over the reaction conditions .

Properties

Molecular Formula

C11H15BrMgO

Molecular Weight

267.45 g/mol

IUPAC Name

magnesium;3-methylbutoxybenzene;bromide

InChI

InChI=1S/C11H15O.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-6,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

XGQXZPNCORADFA-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=CC=CC=[C-]1.[Mg+2].[Br-]

Origin of Product

United States

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